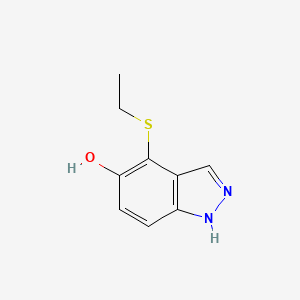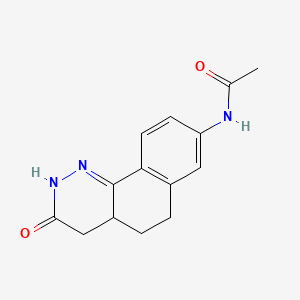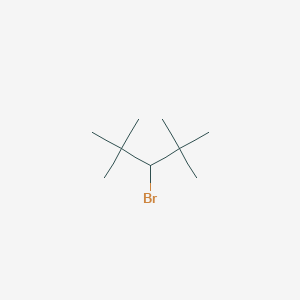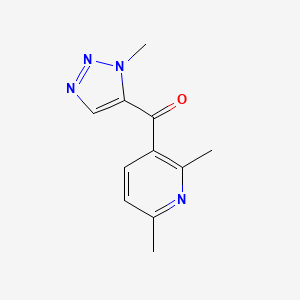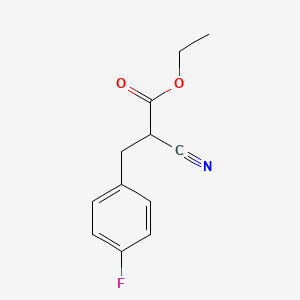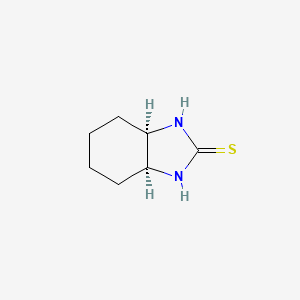
Octahydro-benzoimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-benzoimidazole-2-thione is an organic compound with the molecular formula C7H12N2S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities and are used in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perhydrobenzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for perhydrobenzimidazole-2-thione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Octahydro-benzoimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Octahydro-benzoimidazole-2-thione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of perhydrobenzimidazole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes . Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .
Comparison with Similar Compounds
Benzimidazole-2-thione: Shares a similar core structure but lacks the perhydro modification.
5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione: Another derivative with additional methyl groups.
Uniqueness: Octahydro-benzoimidazole-2-thione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+ |
InChI Key |
INYFNNKRGLROQV-OLQVQODUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NC(=S)N2 |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N,N-dimethylthieno[3,4-d]pyrimidin-4-amine](/img/structure/B8586106.png)
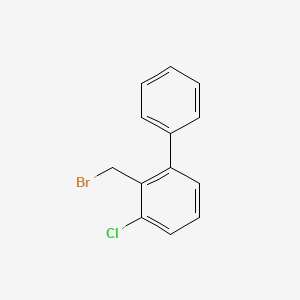
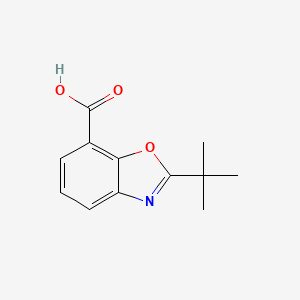
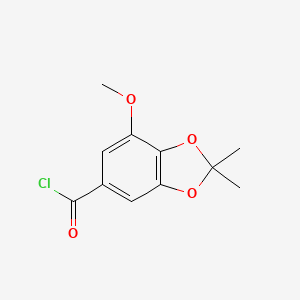

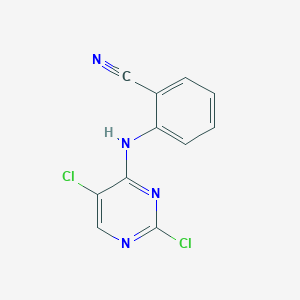

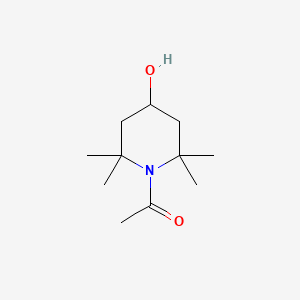
![3-imidazo[1,2-b]pyridazin-2-ylaniline](/img/structure/B8586165.png)
